molecular formula C18H17N5 B3843395 5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine

5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine

Cat. No.: B3843395
M. Wt: 303.4 g/mol
InChI Key: KMCSGZUIGQRXFW-UDWIEESQSA-N
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Description

5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with various functional groups. This compound is part of a broader class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine typically involves the condensation of 5,6-dimethyl-2-phenylpyrimidin-4-amine with pyridine-4-carbaldehyde under basic conditions. The reaction is usually carried out in ethanol with a catalytic amount of a base such as sodium ethoxide .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium ethoxide, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethyl-2-phenylpyrimidin-4-amine: Lacks the pyridin-4-ylmethylideneamino group.

    2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine: Lacks the 5,6-dimethyl groups.

Uniqueness

5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethyl and pyridin-4-ylmethylideneamino groups enhances its potential as a versatile scaffold for drug development .

Properties

IUPAC Name

5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5/c1-13-14(2)21-18(16-6-4-3-5-7-16)22-17(13)23-20-12-15-8-10-19-11-9-15/h3-12H,1-2H3,(H,21,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCSGZUIGQRXFW-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN=CC2=CC=NC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N/N=C/C2=CC=NC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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